Benzo[d]oxazole-2-carbonitrile
Overview
Description
Benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a nitrile group at the second position
Mechanism of Action
Target of Action
Benzo[d]oxazole-2-carbonitrile, also known as 1,3-benzoxazole-2-carbonitrile, is a compound that has been found to have significant inhibitory activity against the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have various roles in inflammation and pain signaling .
Mode of Action
The compound interacts with COX-2, inhibiting its activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which can be beneficial in the treatment of conditions such as arthritis and other inflammatory diseases .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain signaling .
Pharmacokinetics
In silico studies for compounds similar to this compound have revealed promising findings, such as strong gastrointestinal tract (GIT) absorption, absence of blood-brain barrier (BBB) permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties . These properties indicate the potential of this compound as a promising therapeutic candidate .
Result of Action
The primary result of the action of this compound is the reduction of inflammation and pain signaling due to its inhibitory effect on COX-2 . Furthermore, some compounds similar to this compound have demonstrated anticancer activity comparable to or better than doxorubicin against certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs can influence the compound’s action due to potential drug-drug interactions . In silico studies suggest that this compound has nil-to-low drug–drug interactions .
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazole-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting potent antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which contributes to its anticancer and anti-inflammatory effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, leading to its anticancer effects . Furthermore, this compound can alter the expression of genes associated with inflammation, thereby reducing inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the overall biological activity of this compound, affecting its efficacy and toxicity. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall biological activity. For instance, this compound may accumulate in specific tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can impact gene expression, while its localization in the cytoplasm can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminophenol with carbon disulfide and subsequent treatment with cyanogen bromide. These reactions typically require a solvent such as ethanol or acetonitrile and are conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or zeolites can be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]oxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming benzo[d]oxazole-2-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Benzo[d]oxazole-2-carboxylic acid.
Reduction: Benzo[d]oxazole-2-amine.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties.
Comparison with Similar Compounds
Benzo[d]oxazole-2-carbonitrile can be compared with other similar heterocyclic compounds, such as:
Benzo[d]thiazole-2-carbonitrile: Similar structure but contains a sulfur atom instead of an oxygen atom.
Benzo[d]imidazole-2-carbonitrile: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Oxazole-2-carbonitrile: Lacks the fused benzene ring, making it less stable and less versatile in applications.
The uniqueness of this compound lies in its combination of stability, electronic properties, and the presence of a reactive nitrile group, which makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials.
Properties
IUPAC Name |
1,3-benzoxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHBLLMEXKKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456838 | |
Record name | 2-cyanobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-37-9 | |
Record name | 2-cyanobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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